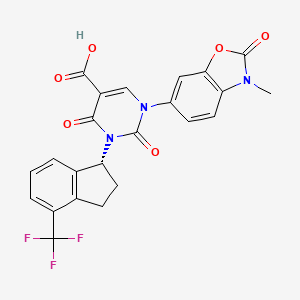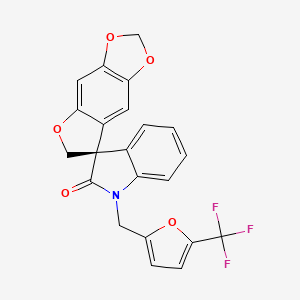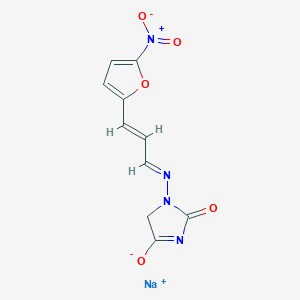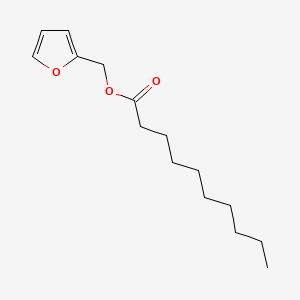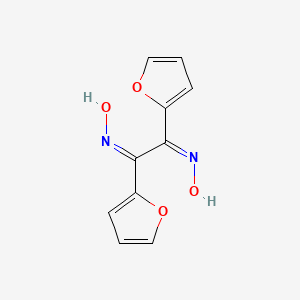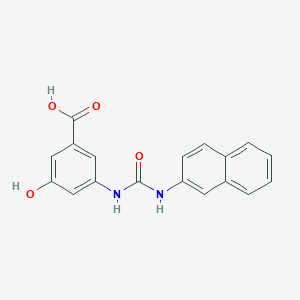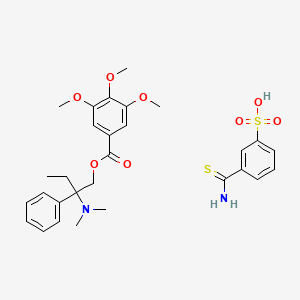
Trimebutine 3-thiocarbamoylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GIC-1001 is a 3-carbamothioylbenzenesulfonate (CTB) salt of its free base. is an opioid receptor agonist potentially for the treatment of pain.
Aplicaciones Científicas De Investigación
Pain Management and Pharmacokinetics
Trimebutine 3-thiocarbamoylbenzenesulfonate, also known as GIC-1001, is primarily researched for its application in managing visceral pain, especially in patients undergoing sedation-free, full colonoscopy. A Phase I study investigated its safety, tolerability, and pharmacokinetics, revealing a safety profile similar to that of a placebo. The study showed that the drug's pharmacokinetics were mainly linear and proportional over the studied dose ranges, with food consumption affecting the pharmacokinetic profile of the analytes differently (Paquette et al., 2014).
Modulation of Neuronal Activation and Gastrointestinal Motility
The primary metabolite of trimebutine, nor-trimebutine, exhibits blocking activity on sodium channels and a potent local anesthetic effect. It has been studied for its effectiveness in modulating spinal neuronal activation induced by noxious somato-visceral stimuli and acute colonic inflammation. The research demonstrates its potential in reducing Fos expression in the spinal cord and decreasing abdominal contractions, suggesting its effectiveness in the therapy of abdominal pain in conditions like irritable bowel syndrome (Sinniger et al., 2005).
Effects on Gastrointestinal Motility and Potential as an Anti-tumor Agent
Trimebutine is recognized for its dual effects on gastrointestinal motility, where it has been used to treat both hypermotility and hypomotility disorders. It is suggested to attenuate colonic motility through inhibition of L-type Ca2+ channels at higher concentrations, while at lower concentrations, it enhances muscle contractions by depolarizing membrane potentials. This dual action positions trimebutine as a plausible modulator of gastrointestinal motility, offering insights into developing new prokinetic agents (Lee & Kim, 2011).
Moreover, trimebutine has shown promise as a potential anti-tumor agent, particularly in promoting glioma cell apoptosis. This suggests its possible application in the clinical management of glioma/glioblastoma, expanding its scope beyond gastrointestinal disorders (Fan et al., 2018).
Propiedades
Número CAS |
1456509-46-8 |
|---|---|
Nombre del producto |
Trimebutine 3-thiocarbamoylbenzenesulfonate |
Fórmula molecular |
C29H36N2O8S2 |
Peso molecular |
604.73 |
Nombre IUPAC |
2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate 3-carbamothioylbenzenesulfonate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
Clave InChI |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
O=C(OCC(C1=CC=CC=C1)(N(C)C)CC)C2=CC(OC)=C(OC)C(OC)=C2.O=S(C3=CC=CC(C(N)=S)=C3)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



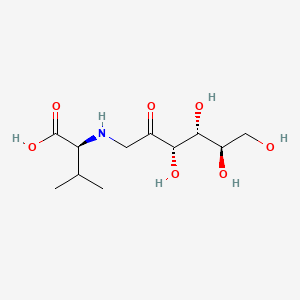
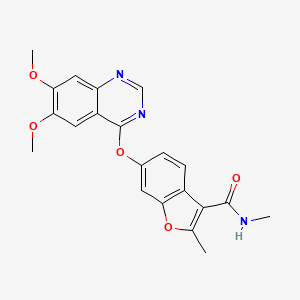

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
